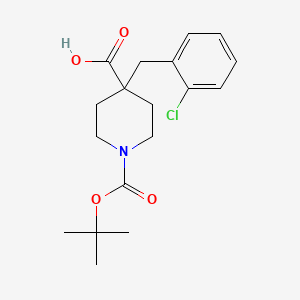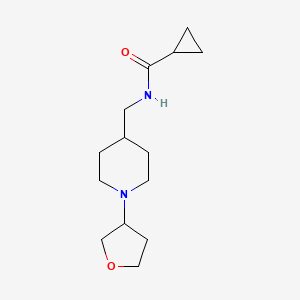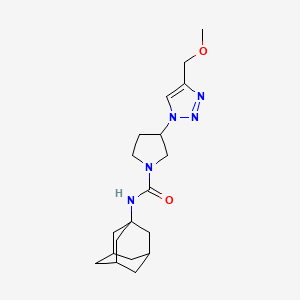![molecular formula C10H5ClN2S B2645975 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine CAS No. 40142-92-5](/img/structure/B2645975.png)
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine
Vue d'ensemble
Description
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine is a derivative of thienopyrimidines, which are widely represented in the literature due to their structural relationship with purine bases such as adenine and guanine . Thienopyrimidines have been studied for their anti-infective properties, including antibacterial, antifungal, antiparasitic, and antiviral activities .
Synthesis Analysis
The synthesis of 4-chlorothieno[2,3-d]pyrimidine derivatives involves a mixture of the appropriate respective thieno[2,3-d] pyrimidin-4-one derivatives and POCl3 . This mixture is cooled to 0 °C in an ice bath during the addition of POCl3 .Molecular Structure Analysis
Thienopyrimidines have a structural relationship with purine bases and are easy to synthesize . They are thieno-fused derivatives, and considering the fusion between pyrimidine and thiophene rings, three different thienopyrimidines can be obtained .Chemical Reactions Analysis
Thienopyrimidines have been widely studied for their biological activities, such as anticancer, antioxidant, and central nervous system (CNS) protection . Some of them are still in clinical trials , while others have even reached the market .Applications De Recherche Scientifique
Anti-Inflammatory Activities
Pyrimidines, including 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Anti-Psychotic Properties
Thiophene derivatives, which include 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine, have been reported to possess anti-psychotic properties . They can be used in the treatment of various mental disorders.
Anti-Arrhythmic Effects
Thiophene compounds have also been found to have anti-arrhythmic effects . They can be used in the management of irregular heartbeats.
Anti-Anxiety Applications
Thiophene derivatives can be used in the treatment of anxiety disorders due to their anti-anxiety effects .
Anti-Fungal Properties
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine, being a thiophene derivative, has been found to possess anti-fungal properties . It can be used in the treatment of various fungal infections.
Anti-Cancer Activities
A series of new thieno[2,3-d]pyrimidines, including 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine, have been synthesized and found to exhibit anti-cancer activities .
Anti-Malarial Applications
Tetrahydrobenzo[4,5]thieno[2,3-D]pyrimidine scaffolds have been found to be effective in the development of antimalarial agents .
HIV-1 Inhibitor
New human immunodeficiency virus 1 (HIV-1) non-nucleoside reverse transcriptase inhibitors (NNRTIs) have been discovered by targeting the NNRTIs binding pocket (NNIBP) of the tolerance zone II, including 4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2S/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZLIYHJQECJFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)N=CN=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine | |
CAS RN |
40142-92-5 | |
| Record name | 3-chloro-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Benzyl-4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-2-one](/img/structure/B2645892.png)

![N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2645895.png)
![4-[2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)ethyl]aniline](/img/structure/B2645897.png)

![Imidazo[2,1-b][1,3]thiazole-2-carboxylic acid;hydrochloride](/img/structure/B2645901.png)
![5-[5,6-dichloro-1-(2,4-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2645902.png)
![ethyl 2-({[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2645907.png)
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2645908.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B2645909.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2645911.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-tosylpiperidin-2-yl)acetamide](/img/structure/B2645913.png)

![2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2645915.png)